molecular formula C10H16N2O B8773718 2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE

2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE

Cat. No.: B8773718
M. Wt: 180.25 g/mol
InChI Key: DFODTFBGAPKOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE is an organic compound with a complex structure that includes a dimethylaminomethylidene group, a nitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE typically involves the reaction of dimethylamine with a suitable precursor containing an active methylene group. One common method involves the use of N,N-dimethylformamide dimethyl acetal (DMFDMA) as a catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The dimethylaminomethylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, hydroxylamine, and phenylhydrazine for substitution reactions . Oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide, while reduction reactions often use hydrogen gas in the presence of a catalyst like palladium on carbon.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as pyrazoles and isoxazoles, which are synthesized through the substitution of the dimethylaminomethylidene group .

Scientific Research Applications

2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE exerts its effects involves its reactivity with various nucleophiles and electrophiles. The dimethylaminomethylidene group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various heterocyclic compounds, where the compound serves as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylaminomethylidene)-2,4-pentanedione
  • 2-(Dimethylaminomethylidene)-3-oxobutanenitrile
  • 4-(Dimethylaminomethylidene)-2,2-dimethyl-3-oxopentanenitrile

Uniqueness

2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE is unique due to its combination of functional groups, which confer distinct reactivity patterns. The presence of both a nitrile and a ketone group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-(dimethylaminomethylidene)-4,4-dimethyl-3-oxopentanenitrile

InChI

InChI=1S/C10H16N2O/c1-10(2,3)9(13)8(6-11)7-12(4)5/h7H,1-5H3

InChI Key

DFODTFBGAPKOAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(=CN(C)C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 25.0 g of pivaloyl acetonitrile in 50 ml of N,N-dimethylformamide dimethyl acetal was stirred at room temperature for 8 hours under argon and then the solvent was evaporated and n-hexane was added with stirring. The product was collected by filtration to give 34.6 g of 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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